Technical Guide: Chemical Profiling and Synthetic Utility of tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate
Technical Guide: Chemical Profiling and Synthetic Utility of tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate
Executive Summary
In the landscape of modern medicinal chemistry, the ability to selectively functionalize symmetric molecules is a cornerstone of complex drug design. tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate (CAS: 122632-07-9) is a highly versatile, mono-protected symmetric diamine[1]. Derived from the biological polyamine core N,N'-dimethyl-1,4-butanediamine (dimethylputrescine), this compound serves as a critical desymmetrized building block. By masking one secondary amine with a tert-butyloxycarbonyl (Boc) group, it enables the precise, sequential functionalization of the carbon backbone.
This whitepaper details the compound's physicochemical properties, its mechanistic utility in targeted protein degraders (PROTACs) and polyamine therapeutics, and provides field-validated, self-contained experimental workflows for its synthesis and downstream application.
Physicochemical Profiling & Structural Analysis
Understanding the physical and structural parameters of a building block is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
The following table consolidates the core physicochemical properties of the compound:
| Property | Value | Source |
| IUPAC Name | tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate | [2] |
| CAS Number | 122632-07-9 | [1] |
| Molecular Formula | C11H24N2O2 | [3] |
| Molar Mass | 216.32 g/mol | [3] |
| Predicted LogP | 1.85 | [2] |
| Physical State | Liquid (at Standard Temperature and Pressure) | [4] |
| SMILES | CNCCCCN(C)C(=O)OC(C)(C)C | [2] |
Structural Causality in Drug Design
The architecture of this molecule offers specific advantages:
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N-Methylation: The presence of methyl groups on both nitrogen termini significantly alters the molecule's hydrogen-bonding profile compared to its primary amine counterpart (putrescine). By eliminating two hydrogen-bond donors, the N-methylation enhances the lipophilicity and membrane permeability of downstream conjugates.
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Aliphatic Spacing: The 4-carbon aliphatic chain provides an optimal spatial vector (approximately 5-6 Å), which is highly favored in bridging ligands where flexibility and minimal steric clash are required.
Strategic Utility in Medicinal Chemistry
PROTAC Linkerology
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker dictates the physicochemical properties and conformational dynamics of the degrader. Alkyl linkers are favored for their metabolic stability. The incorporation of a basic amine (the free N-methyl group) allows for solubility tuning via salt formation. Furthermore, the tertiary amides or amines formed post-conjugation restrict the conformational space, potentially reducing the entropic penalty upon ternary complex formation (E3 ligase–PROTAC–Target Protein) [6].
Polyamine Therapeutics
Polyamines are ubiquitous polycations essential for cellular proliferation. Because cancer cells frequently upregulate polyamine transport systems, tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate acts as a direct precursor to N-alkylated polyamine analogs. These analogs serve as vectors for targeted drug delivery or as competitive inhibitors of polyamine biosynthesis.
Experimental Workflows: Synthesis and Functionalization
The following protocols are designed as self-validating systems. They do not merely list steps; they explain the chemical causality behind each experimental choice to ensure reproducibility and logical troubleshooting.
Protocol 1: Statistical Desymmetrization (Mono-Boc Protection)
Objective: Synthesize the mono-Boc derivative from symmetric N,N'-dimethyl-1,4-butanediamine while suppressing bis-protection.
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Causality of Reagent Ratios: Treating a symmetric diamine with 1.0 equivalent of Boc anhydride (Boc₂O) typically yields a statistical mixture of unreacted, mono-protected, and bis-protected products. To drive the equilibrium toward the mono-protected species, a large stoichiometric excess of the diamine (5.0 eq) is utilized.
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Causality of Addition Rate: Slow addition ensures the local concentration of Boc₂O remains extremely low, preventing the newly formed mono-Boc product from reacting with a second equivalent of Boc₂O.
Step-by-Step Methodology:
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Dissolve N,N'-dimethyl-1,4-butanediamine (50 mmol, 5.0 eq) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C under an inert argon atmosphere.
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Dissolve di-tert-butyl dicarbonate (Boc₂O, 10 mmol, 1.0 eq) in DCM (50 mL).
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Add the Boc₂O solution dropwise via a syringe pump over 4 hours to the vigorously stirred diamine solution.
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Allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Transfer the mixture to a separatory funnel. Wash with brine (3 x 50 mL). Validation Check: The unreacted diamine partitions into the aqueous layer due to its high polarity, while the mono-Boc product remains in the organic layer.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.
Protocol 2: Downstream Functionalization via Reductive Amination
Objective: Couple the free secondary amine to an aldehyde-bearing pharmacophore.
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Causality of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ highly selective for the reduction of the transiently formed iminium ion over the direct reduction of the starting aldehyde [7].
Step-by-Step Methodology:
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Dissolve the mono-Boc diamine (1.0 eq) and the target aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).
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Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
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Add NaBH(OAc)₃ (1.5 eq) in portions. Stir for 12 hours.
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Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via flash chromatography.
Protocol 3: Global Deprotection
Objective: Remove the Boc group to reveal the secondary amine for final formulation.
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Causality of Acid Selection: 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) in DCM. While both are effective, HCl/dioxane directly yields the hydrochloride salt of the amine. Because the salt is highly polar, it precipitates out of the non-polar dioxane mixture, driving the reaction forward and allowing for isolation via simple filtration without the need for basic workup.
Step-by-Step Methodology:
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Dissolve the Boc-protected conjugate in a minimal amount of anhydrous 1,4-dioxane.
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Add 10 volumes of 4M HCl in dioxane at 0 °C.
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Stir at room temperature for 2 hours. Monitor by LC-MS for the disappearance of the starting material.
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Add cold diethyl ether to precipitate the product. Filter, wash with ether, and dry under high vacuum to obtain the final hydrochloride salt.
Synthetic Logic Visualization
The following diagram maps the causality and workflow of the desymmetrization and functionalization process.
Figure 1: Workflow for the desymmetrization, functionalization, and deprotection of the diamine core.
References
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Title: tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate - Physico-chemical Properties Source: ChemBK URL: [Link][3]
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Title: Tert-butyl n-methyl-n-[4-(methylamino)butyl]carbamate Source: PubChemLite (Université du Luxembourg) URL: [Link][5]
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Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]
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Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry URL: [Link]
Sources
- 1. 122632-07-9|tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chembk.com [chembk.com]
- 4. tert-Butyl (4-(methylamino)butyl)carbamate | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - Tert-butyl n-methyl-n-[4-(methylamino)butyl]carbamate (C11H24N2O2) [pubchemlite.lcsb.uni.lu]
